Lipophilicity (LogP) Advantage: 6-Fold Increase Over Unsubstituted Pyrazol-3-amine
The target compound exhibits a calculated LogP of 3.54, which is approximately 6.2-fold higher than that of unsubstituted 1H-pyrazol-3-amine (LogP ≈ 0.57) [1]. This increase in lipophilicity is driven by the 4-tert-butylphenyl substituent and is critical for passive membrane diffusion and hydrophobic target engagement.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 3.54 |
| Comparator Or Baseline | 1H-pyrazol-3-amine (unsubstituted): 0.57 |
| Quantified Difference | 6.2-fold increase |
| Conditions | Predicted/calculated values from authoritative databases |
Why This Matters
Higher LogP correlates with improved membrane permeability in cell-based assays, making this scaffold preferable for intracellular target engagement where polar analogs may fail.
- [1] Molbase. (n.d.). 4-(4-tert-butylphenyl)-1H-pyrazol-5-amine. Retrieved from https://qiye.molbase.cn/ View Source
